molecular formula C19H21ClFN3O4S B2519856 N-(2-氯-4-氟苯基)-2-(3-((4-甲基哌啶-1-基)磺酰)-2-氧代吡啶-1(2H)-基)乙酰胺 CAS No. 1251694-78-6

N-(2-氯-4-氟苯基)-2-(3-((4-甲基哌啶-1-基)磺酰)-2-氧代吡啶-1(2H)-基)乙酰胺

货号 B2519856
CAS 编号: 1251694-78-6
分子量: 441.9
InChI 键: NWJRCRJYHQQUJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-chloro-4-fluorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide" is a complex molecule that is likely to have significant biological activity given the presence of multiple functional groups known for their roles in pharmaceuticals. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules that can help us infer the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, often starting with the formation of an acetamide backbone followed by the introduction of various substituents. For instance, the synthesis of related molecules such as N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide involves the formation of acetamide linkages and the introduction of sulfonyl and amino groups . The synthesis of the compound would likely follow a similar pathway, with careful consideration of the reactivity of the chloro and fluoro substituents on the phenyl ring, as well as the complex sulfonyl-pyridinyl moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography and computational methods. For example, the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) reveals a centrosymmetric space group with a tetragonally-distorted octahedral geometry around the Cu(II) center . Similarly, the molecular structure of the compound would likely exhibit a non-planar configuration between aromatic rings and heterocyclic components, with potential for interesting geometrical features due to the presence of the sulfonyl group and the heteroatoms in the molecule.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the chloro and fluoro substituents are electron-withdrawing, which could affect the reactivity of the phenyl ring in electrophilic aromatic substitution reactions. The sulfonyl group could also play a role in chemical reactivity, particularly in reactions involving nucleophilic attack at the sulfur atom. The presence of the acetamide group suggests potential for hydrolysis under certain conditions, leading to the formation of the corresponding carboxylic acid and amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydrogen bond donors and acceptors, such as the amide NH and the carbonyl oxygen, suggests the potential for intermolecular hydrogen bonding, which could affect properties like solubility and melting point . The vibrational spectroscopic signatures of similar compounds have been characterized using Raman and Fourier transform infrared spectroscopy, which could be applied to the compound to gain insights into its bonding and functional groups . Additionally, the presence of halogens could influence the compound's lipophilicity and its interactions with biological targets.

科学研究应用

磷脂酰肌醇3-激酶(PI3K)/mTOR抑制

对结构相关化合物的研究,如N-(6-(6-氯-5-(4-氟苯磺胺基)吡啶-3-基)苯并[d]噻唑-2-基)乙酰胺,已显示出对PI3Kα和mTOR的强效抑制作用,这两种酶是参与细胞生长、增殖和存活途径的关键酶。这种抑制对于癌症治疗至关重要,因为它针对了导致肿瘤生长和对凋亡的抵抗的细胞机制。一项研究调查了各种6,5-杂环化合物以改善代谢稳定性,旨在减少或消除影响药物功效和安全性的代谢脱乙酰化(Stec et al., 2011)

对癌细胞系的细胞毒活性

磺胺衍生物,包括与所讨论的化学结构相关的化合物,已被合成并筛选其对癌细胞系(如MDA-MB-231(乳腺癌)和HT-29(结肠癌))的细胞毒活性。这些化合物通过与各种细胞靶标相互作用,可以诱导癌细胞死亡,使它们成为抗癌药物的潜在候选。特定一种化合物对乳腺癌细胞系表现出显著的效力,表明了治疗发展的一个有希望的途径(Ghorab et al., 2015)

抗血栓性能

具有类似功能基团的化合物已经显示出显著的抗血栓性能,是有效且选择性的凝血酶抑制剂。与所讨论的化合物在结构上相关的SSR182289A在各种动物模型中显示出强效的口服抗血栓性能,使其成为治疗与血栓有关疾病的候选药物。这突显了这类化合物在开发心血管疾病新疗法方面的潜力(Lorrain et al., 2003)

抗微生物和抗真菌活性

已经探索了N-(2-氯-4-氟苯基)-2-(3-((4-甲基哌啶-1-基)磺酰)-2-氧代吡啶-1(2H)-基)乙酰胺的衍生物的抗微生物和抗真菌活性。通过抑制病原体如白色念珠菌和黑曲霉的生长,这些化合物可以作为新的抗微生物药物的基础,解决抗微生物耐药性日益严重的问题(Ugwu & Okoro, 2014)

免疫反应的调节

类似的磺胺化合物已被研究其免疫调节作用,特别是在增强对肿瘤的免疫反应方面。这些化合物可以增强细胞毒性T淋巴细胞的反应,并恢复被免疫抑制条件削弱的免疫反应,表明在癌症免疫治疗和作为常规化疗的辅助剂方面具有潜在应用(Wang et al., 1988)

属性

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O4S/c1-13-6-9-24(10-7-13)29(27,28)17-3-2-8-23(19(17)26)12-18(25)22-16-5-4-14(21)11-15(16)20/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJRCRJYHQQUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。